![molecular formula C9H4F5NO3 B6310912 4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole CAS No. 2088943-10-4](/img/structure/B6310912.png)
4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole
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Overview
Description
4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole (TFABD) is a novel fluorinated heterocyclic compound with potential applications in scientific research. It is a highly versatile compound with a wide range of potential uses in the laboratory, ranging from synthesizing new compounds to studying biochemical and physiological effects. TFABD has been studied for its applications in organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole has been studied for its applications in organic synthesis, pharmacology, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds. In pharmacology, this compound has been studied for its potential to modulate the activity of certain enzymes and receptors. In biochemistry, this compound has been studied for its potential to modulate the activity of certain transcription factors.
Mechanism of Action
The mechanism of action of 4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole is not yet fully understood. However, it is believed to modulate the activity of certain enzymes and receptors by forming a covalent bond with them. This covalent bond is thought to alter the structure and conformation of the target enzyme or receptor, resulting in a change in its activity. Additionally, this compound is believed to modulate the activity of certain transcription factors by competing with other molecules for binding sites on the target transcription factor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to modulate the activity of certain enzymes and receptors, resulting in changes in biochemical and physiological processes. Additionally, this compound is believed to modulate the activity of certain transcription factors, resulting in changes in gene expression and cellular function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole in laboratory experiments is its versatility. This compound can be used in a variety of different reactions, making it a highly useful compound for organic synthesis. Additionally, this compound is relatively easy to synthesize and is commercially available, making it a convenient and cost-effective reagent for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can react with other molecules, leading to unwanted side reactions. Additionally, this compound has a relatively low solubility in organic solvents, making it difficult to use in certain reactions.
Future Directions
Given the potential applications of 4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole, there are numerous future directions that could be explored. For example, further research could be conducted to study the mechanism of action of this compound and to identify new targets for its modulation. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development. Finally, further research could be conducted to optimize the synthesis of this compound and to develop new methods for its use in laboratory experiments.
Synthesis Methods
4-(2',2',2'-Trifluoroacetamido)-2,2-difluoro-1,3-benzodioxole can be synthesized through a variety of methods, including the Grignard reaction, the Stille reaction, and the Sonogashira coupling reaction. The Grignard reaction is the most common method used to synthesize this compound, and involves the reaction of a Grignard reagent with an aromatic aldehyde. The Stille reaction is an organometallic coupling reaction that utilizes a palladium catalyst to form a carbon-carbon bond between an aromatic halide and an organometallic reagent. The Sonogashira coupling reaction is a carbon-carbon bond forming reaction that utilizes a palladium catalyst and a base to form a carbon-carbon bond between an aryl halide and an alkynyl reagent.
properties
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO3/c10-8(11,12)7(16)15-4-2-1-3-5-6(4)18-9(13,14)17-5/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVXVZJXVAFFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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